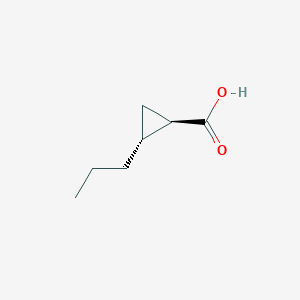

(1R,2R)-ácido 2-propilciclopropano-1-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-propylcyclopropane-1-carboxylic acid is an organic compound characterized by a

Aplicaciones Científicas De Investigación

Organocatálisis

(1R,2R)-ácido 2-propilciclopropano-1-carboxílico: sirve como bloque de construcción para organocatalizadores. Los investigadores han desarrollado organocatalizadores bifuncionales, no covalentes basados en este andamiaje. Estos organocatalizadores juegan un papel crucial en las reacciones asimétricas al activar y coordinar simultáneamente reactivos nucleofílicos y electrófilos. Por ejemplo, se han utilizado en la adición de Michael de acetilacetona a trans-β-nitroestireno, obteniendo productos de adición con enantioselectividades moderadas .

Actividad Biológica

(1R,2R)-2-propylcyclopropane-1-carboxylic acid is a chiral compound belonging to the class of cyclopropane carboxylic acids. Its unique structure, characterized by a cyclopropane ring and a propyl substituent, contributes to its distinctive biological activities and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for (1R,2R)-2-propylcyclopropane-1-carboxylic acid is C7H12O2. The compound features a cyclopropane ring that imparts significant reactivity, particularly in organic synthesis.

The biological activity of (1R,2R)-2-propylcyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane moiety allows for ring-opening reactions that can generate reactive intermediates capable of modulating enzyme activity and influencing various biochemical pathways .

Pharmacological Applications

Research indicates that derivatives of this compound may serve as precursors for synthesizing biologically active molecules, including potential neuroprotective agents and modulators of neurotransmitter systems. For instance, studies have shown that cyclopropane derivatives can act as ligands for dopamine receptors and may influence calcium channel activity .

Case Studies

- Dopamine D3 Receptor Ligands : A study highlighted the use of (1R,2R)-2-propylcyclopropane-1-carboxylic acid derivatives in the development of selective ligands for dopamine D3 receptors. These compounds demonstrated promising affinity and selectivity, indicating potential therapeutic applications in treating neurodegenerative disorders .

- Calcium Channel Blockers : Another investigation focused on the synthesis of calcium channel blockers derived from this cyclopropane structure. The findings suggested that these derivatives could effectively inhibit calcium influx in cardiac tissues, presenting a novel approach to managing cardiovascular conditions .

Comparative Analysis

The biological activity of (1R,2R)-2-propylcyclopropane-1-carboxylic acid can be compared with other similar compounds:

| Compound Name | Biological Activity | Notable Uses |

|---|---|---|

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Neurotransmitter modulation | Potential antidepressants |

| (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid | Inhibition of protease activity | Cancer therapy |

| (1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid | Anticancer properties | Targeted cancer treatments |

Synthesis and Reactivity

The synthesis of (1R,2R)-2-propylcyclopropane-1-carboxylic acid has been explored using various methods including asymmetric synthesis via biocatalysis. For example, Sphingomonas aquatilis has been utilized effectively as a biocatalyst for producing enantiomerically pure compounds.

Enzymatic Interactions

Research indicates that the compound can interact with enzymes such as aspartic proteases and may influence metabolic pathways involving coenzyme B12-dependent reactions. This suggests potential applications in designing enzyme inhibitors or activators for therapeutic purposes .

Propiedades

IUPAC Name |

(1R,2R)-2-propylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKFXUFNJJDGP-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.